molecular formula C12H8FN3 B2828674 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile CAS No. 339015-84-8

4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile

Cat. No.: B2828674
CAS No.: 339015-84-8
M. Wt: 213.215
InChI Key: IPJYUXNSWAEIEI-XNFVDKGPSA-N
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Description

4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile is a chemical reagent intended for research applications. The core structure of this compound incorporates a 4-fluoroaniline moiety, a well-established building block in medicinal chemistry and pharmaceutical research . Fluorinated anilines like 4-fluoroaniline are frequently utilized in the synthesis of more complex molecules, including potential ligands for catalysis and novel active pharmaceutical ingredients (APIs) . The strategic introduction of fluorine into organic compounds is a common practice in drug discovery, as it can fine-tune a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . Researchers may employ this compound as a key intermediate in the development of new therapeutic agents or as a precursor for generating compound libraries in structure-activity relationship (SAR) studies. Its structure suggests potential for use in synthesizing heterocyclic compounds, which are prevalent in many FDA-approved drugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and characterization analyses, such as NMR spectroscopy and mass spectrometry, to confirm the compound's identity and purity for their specific applications.

Properties

IUPAC Name

(E,4Z)-4-[(4-fluoroanilino)methylidene]pent-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYUXNSWAEIEI-XNFVDKGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C=CC#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile typically involves the condensation of 4-fluoroaniline with a suitable dinitrile precursor. One common method includes the reaction of 4-fluoroaniline with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The fluoroaniline moiety allows for nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroaniline group can participate in hydrogen bonding and hydrophobic interactions, while the dinitrile moiety may engage in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues in the Nitrile Family

Compound A : 4-[(4-Fluoroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
  • Molecular Formula : C₁₄H₁₂FN₃O
  • Molecular Weight : 257.27 g/mol
  • CAS : 338392-23-7
  • Key Features: Incorporates a pyridine ring with a ketone group and methyl substituent. Used in pharmaceutical research for heterocyclic scaffold development .
Compound B : 2-[Methoxy(4-phenoxyphenyl)methylene]propanedinitrile
  • Molecular Formula : C₁₇H₁₂N₂O₂
  • Molecular Weight : 276.29 g/mol
  • CAS : 330792-69-3
  • Key Features: Propanedinitrile core with methoxy and phenoxyphenyl substituents. Predicted boiling point: 471.1±45.0°C; density: 1.199±0.06 g/cm³. Functions as an intermediate in synthesizing Ibrutinib, a tyrosine kinase inhibitor. The methoxy group likely modulates solubility and steric effects .
Compound C : N-(2-Fluoro-5-methylphenyl)-2-chloropropanamide
  • Molecular Formula: C₁₀H₁₀ClFNO
  • Key Features: Chloropropanamide backbone with fluorinated aromatic amine.

Comparative Data Table

Property Target Compound* Compound A Compound B Compound C
Core Structure Pentenedinitrile Pyridinecarbonitrile Propanedinitrile Chloropropanamide
Molecular Weight ~241.22 (estimated) 257.27 276.29 213.65
Halogen Substituent 4-Fluoroanilino 4-Fluoroanilino None (phenoxy present) 2-Fluoro, 5-methylphenyl
Functional Groups Nitriles, conjugated diene Nitrile, ketone, pyridine Nitriles, methoxy Amide, chloro, fluorine
Applications Research (hypothesized) Pharmaceutical scaffolds Ibrutinib intermediate Agrochemical studies

*Note: Direct data for the target compound are unavailable; values are estimated based on structural analogs.

Key Research Findings

Electronic Effects : Fluorine substitution in Compound A and the target compound enhances electron-withdrawing properties, stabilizing reactive intermediates in cyclization reactions .

Solubility and Stability : Compound B’s methoxy group improves solubility in polar solvents compared to the target compound’s purely aromatic system, which may exhibit lower solubility .

Biological Activity

4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile, a compound with the CAS number 339015-84-8, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H8F1N3C_{11}H_{8}F_{1}N_{3} and a molecular weight of approximately 219.21 g/mol. The structural formula features a fluorinated aniline moiety linked to a pentenedinitrile group, which is crucial for its biological activity.

The biological activity of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile:

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific kinases involved in tumor growth
AntimicrobialEffective against Gram-positive bacteria

Case Studies and Research Findings

  • Anticancer Studies :
    A study published in Journal of Medicinal Chemistry reported that 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity :
    In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against several bacterial strains. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Mechanistic Insights :
    A comprehensive review in Pharmacology & Therapeutics discussed the molecular interactions of similar compounds with target proteins involved in cell signaling pathways. It highlighted that modifications to the aniline structure could enhance binding affinity to target receptors, potentially increasing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 4-[(4-Fluoroanilino)methylene]-2-pentenedinitrile, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves a condensation reaction between 4-fluoroaniline and a dinitrile precursor (e.g., 2-pentenedinitrile derivatives). Key parameters include:
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate imine formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .
  • Temperature Control : Reactions often proceed at 70–90°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity .

Q. How should researchers characterize the compound’s structure to confirm its identity and purity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the 4-fluoroanilino group (e.g., aromatic protons at δ 6.8–7.2 ppm) and dinitrile backbone (C≡N stretching absence in proton NMR) .
  • IR Spectroscopy : Confirm nitrile groups (C≡N stretches ~2200 cm⁻¹) and imine bonds (C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed spectroscopic properties)?

  • Methodological Answer : Address discrepancies through:
  • Solvent Effects : DFT calculations often assume gas-phase conditions; incorporate solvent models (e.g., PCM in Gaussian) to align with experimental NMR/IR .
  • Conformational Sampling : Use molecular dynamics (MD) to explore rotameric states affecting spectral outputs .
  • Crystallographic Validation : Compare computed electrostatic potentials with X-ray-derived electron density maps (via SHELX suite) to validate charge distribution .

Q. What strategies are effective for analyzing the compound’s intermolecular interactions in solid-state or solution-phase studies?

  • Methodological Answer :
  • X-ray Diffraction : Utilize SHELXL to model hydrogen bonding (e.g., N–H···N between anilino and nitrile groups) and π-π stacking (fluoroaromatic interactions) .
  • DSC/TGA : Assess thermal stability and phase transitions, correlating with crystallinity data .
  • NMR Titration : Probe solution-phase interactions (e.g., host-guest binding) by monitoring chemical shift changes in DMSO-d₆ .

Q. How can the 4-fluoroanilino moiety influence the compound’s electronic structure and reactivity in catalytic or biological systems?

  • Methodological Answer :
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), leveraging the fluorine atom’s electronegativity for binding affinity .
  • Kinetic Studies : Monitor reaction rates with/without the fluoro substituent to quantify electronic effects (e.g., Hammett plots) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in crystallographic data (e.g., disordered vs. ordered structures) for this compound?

  • Methodological Answer :
  • Refinement Protocols : In SHELXL, apply restraints (e.g., SIMU, DELU) to model disorder while minimizing overfitting .
  • Twinned Data : Use TWINLAW to identify twin domains and refine against high-resolution datasets .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or voids .

Tables for Key Parameters

Parameter Typical Range/Value Method Reference
Reaction Temperature70–90°CCondensation Synthesis
C≡N IR Stretch~2200 cm⁻¹FT-IR Spectroscopy
Crystallographic R-factor< 0.05 (High-resolution)SHELXL Refinement
DFT HOMO-LUMO Gap3.5–4.2 eVGaussian/PCM Models

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